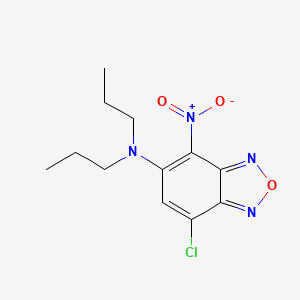

7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine, commonly known as Cymoxanil, is a fungicide that is widely used in agriculture to control fungal diseases in crops. It belongs to the class of benzoxadiazoles and is known for its broad-spectrum activity against various plant pathogens.

Mécanisme D'action

The mode of action of Cymoxanil involves the inhibition of fungal cell wall synthesis by targeting the enzyme cellulose synthase. It also disrupts the fungal cell membrane by inhibiting the production of ergosterol, a vital component of the fungal cell membrane.

Biochemical and Physiological Effects:

Cymoxanil has been found to have no significant effects on the biochemical and physiological processes of plants. It does not affect the photosynthetic rate, respiration rate, or growth of plants.

Avantages Et Limitations Des Expériences En Laboratoire

Cymoxanil is a potent inhibitor of fungal growth and is widely used in laboratory experiments to study the mechanisms of fungal pathogenesis and the development of resistance. However, its use is limited by its toxicity to aquatic organisms and the potential for environmental contamination.

Orientations Futures

1. The development of new formulations of Cymoxanil that are more effective and less toxic to the environment.

2. The study of the molecular mechanisms of Cymoxanil resistance in fungi.

3. The investigation of the potential use of Cymoxanil in the treatment of fungal infections in humans and animals.

4. The evaluation of the effects of Cymoxanil on non-target organisms and the environment.

5. The exploration of the potential synergistic effects of Cymoxanil with other antifungal agents.

6. The development of new methods for the detection and quantification of Cymoxanil residues in crops and the environment.

7. The investigation of the potential use of Cymoxanil in the control of emerging fungal diseases.

Méthodes De Synthèse

The synthesis of Cymoxanil involves the reaction of 4-nitrophenylhydrazine with N,N-dipropyl-2-chloroacetamide in the presence of a base, followed by cyclization with cyanogen bromide. The final product is obtained after purification and crystallization.

Applications De Recherche Scientifique

Cymoxanil has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal pathogens. It has been used in the control of diseases such as downy mildew, late blight, and black rot in various crops such as potatoes, grapes, and tomatoes.

Propriétés

IUPAC Name |

7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O3/c1-3-5-16(6-4-2)9-7-8(13)10-11(15-20-14-10)12(9)17(18)19/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEVXDNNKVAEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)

![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)

![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)

![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)

![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)

![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)

![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)

![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)